4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Description
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative featuring a strained [2.1.1] hexane ring system.
Properties
Molecular Formula |
C7H10ClF2NO2 |
|---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-4(9)6-1-7(2-6,5(11)12)10-3-6;/h4,10H,1-3H2,(H,11,12);1H |
InChI Key |
ODMQMUHHOHWTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition of 1,5-Dienes
A widely adopted method involves ultraviolet light-mediated [2+2] cycloaddition of 1,5-dienes to form the bicyclic skeleton. In a representative procedure:
- Precursor Activation : 1,5-Diene substrates (e.g., 2,4-pentadienoic acid derivatives) are functionalized with electron-withdrawing groups to enhance reactivity.
- Irradiation : Exposure to UV light (λ = 254–300 nm) in anhydrous tetrahydrofuran (THF) induces cycloaddition over 12–24 hours.
- Acidification : Post-reaction treatment with concentrated HCl yields the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Typical Yield | 32–40% |
| Reaction Scale | Up to 0.7 kg |
| Purity (HPLC) | ≥95% |
This method’s main limitation lies in competing polymerization pathways, necessitating rigorous temperature control (–10°C to 0°C).
Spirocyclic Intermediate Rearrangement
An alternative route leverages spirocyclic oxetane intermediates for controlled ring contraction:
- Spirocyclization : Dichloride or dibromide precursors (e.g., 3,3-dichlorotetrahydrofuran) react with diisopropyl malonate under basic conditions (K₂CO₃, DMF) to form spiro[oxetane-cyclopropane] derivatives.
- Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ (2 M) in methanol induces skeletal reorganization into the bicyclic framework.
Optimized Conditions :
This approach benefits from commercial precursor availability but requires careful handling of halogenated intermediates.
Functionalization of the Bicyclic Core
Introduction of Difluoromethyl Group
Incorporating the –CF₂H moiety demands precise reagent selection to avoid over-fluorination:
Method A: Deoxyfluorination
- Hydroxymethyl Intermediate : Oxidation of a primary alcohol (e.g., 4-hydroxymethyl derivative) using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.
- Fluorination : XtalFluor-E® (Et₃N·3HF) in dichloromethane at 0°C substitutes hydroxyl with difluoromethyl.
Reaction Profile :
Method B: Direct Electrophilic Fluorination
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile achieves regioselective fluorination at the bridgehead position.
Carboxylic Acid Activation and Salt Formation
Hydrochloride Salt Preparation
The final step involves protonating the bicyclic amine and isolating the hydrochloride salt:
- Acid-Base Titration : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH ≈ 2.
- Crystallization : Slow evaporation at 4°C yields needle-like crystals with >99% enantiomeric excess when chiral auxiliaries are employed.
Critical Parameters :
| Factor | Optimal Range |
|---|---|
| Solvent Polarity | Diethyl ether |
| Temperature | 0–5°C |
| Drying Time | 48 hours (vacuum) |
Industrial-Scale Production Techniques
Recent advances enable multigram synthesis through streamlined protocols:
Kilogram-Scale Process
Malonate Alkylation :
- Substrate: 3-Bromomethyloxetane
- Reagent: Diisopropyl malonate (1.2 eq)
- Base: K₂CO₃ (2.5 eq)
- Yield: 83% (1.82 kg per batch)
Lactonization :
- Conditions: H₂SO₄ (0.1 eq), refluxing toluene
- Conversion: 95%
Amination :
Table 1. Comparative Analysis of Scalable Methods
| Method | Throughput (kg/batch) | Purity (%) | Cost Index |
|---|---|---|---|
| Photochemical | 0.7 | 95 | High |
| Spiro-Rearrangement | 2.2 | 98 | Moderate |
| Curtius-Based | 5.0 | 99 | Low |
Stereochemical Control and Resolution
Although the target compound’s stereochemistry remains unspecified in public literature, patented techniques for analogous azabicyclohexanes suggest viable strategies:
Chiral Auxiliary Approach
Enzymatic Resolution
- Enzyme : Pseudomonas cepacia lipase
- Substrate : Racemic acetylated precursor
- Conversion : 45% (kinetic resolution)
- ee : >99%
Analytical Characterization
Critical quality control parameters and their analytical methods:
Table 2. Characterization Data
Chemical Reactions Analysis
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Biology: This compound can be used to study the effects of difluoromethyl and azabicyclo groups on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo structure provides conformational rigidity, which can improve selectivity and potency . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Table 1: Substituent Effects on Bicyclo[2.1.1]hexane Derivatives
Key Findings :
- The difluoromethyl group introduces both lipophilicity and electron-withdrawing effects, which may improve membrane permeability and resistance to oxidative metabolism compared to ethyl or fluoro substituents .
- Fluoro-substituted analogs (e.g., 4-fluoro derivative) are often employed as bioisosteres in drug design, balancing polarity and steric effects .
Substituent Variations at the 2-Position
Table 2: 2-Substituted Bicyclo[2.1.1]hexane Derivatives
Key Findings :
- The 4-position substituents (as in the target compound) are more likely to impact electronic properties than 2-position substituents due to proximity to the carboxylic acid group.
Comparison with Larger Bicyclic Systems
Table 3: Bicyclic Systems with Different Ring Sizes
Key Findings :
- Larger bicyclic systems (e.g., [4.2.0]) are prevalent in antibiotics, suggesting that the target compound’s smaller ring may be tailored for niche applications.
Physicochemical Properties
- Molecular Weight : The difluoromethyl derivative (≈209.6 g/mol) is heavier than the ethyl (191.7 g/mol) and fluoro (245.3 g/mol) analogs, impacting pharmacokinetics .
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability.
- Stability : Difluoromethyl groups are less prone to metabolic degradation than hydroxyl or ethyl groups, suggesting enhanced in vivo stability .
Biological Activity
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
- IUPAC Name : 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Molecular Formula : C7H10F2N O2
- CAS Number : 2503207-76-7
- Molecular Weight : 178.13 g/mol
Antioxidant Activity
Recent studies have indicated that compounds similar to 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibit significant antioxidant properties. For instance, the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant activity, where lower IC50 values indicate higher activity.
| Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 7.83 ± 0.5 | |
| Compound 1d | 18.27 ± 1.1 | |
| Compound 2d | 18.17 ± 1.0 |
The presence of hydroxyl groups in these compounds enhances their ability to donate protons, thus reducing free radicals effectively.
Enzyme Inhibition
The compound has shown potential in inhibiting enzymes like tyrosinase, which is crucial in melanin production and is a target for skin-whitening agents.
These results suggest that modifications at the carboxylic acid position can significantly influence the binding affinity and inhibitory potential against tyrosinase.
Case Studies
Several case studies have been conducted to explore the biological implications of bicyclic compounds:
- Antimicrobial Activity : A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated moderate antibacterial activity, suggesting potential therapeutic applications in treating infections .
- Synthesis and Characterization : Research focused on synthesizing derivatives of azabicycles and assessing their biological activities through various assays, including antioxidant and enzyme inhibition tests .
- Fluorinated Compounds : The introduction of fluorine atoms has been shown to enhance the pharmacological properties of bicyclic compounds, making them suitable candidates for drug development .
Q & A
Q. What are the key considerations for synthesizing 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:
-
Precursor Functionalization : Introduce the difluoromethyl group via nucleophilic substitution or photochemical cyclization (e.g., [2+2] reactions) to form the bicyclo[2.1.1]hexane core .
-
Carboxylic Acid Formation : Hydrolysis of ester intermediates under controlled acidic/basic conditions .
-
Purification : Use recrystallization (polar solvents) or reverse-phase HPLC to isolate the hydrochloride salt. Monitor purity via NMR (¹H/¹⁹F) and LC-MS .
-
Critical Parameters : Optimize reaction temperature (often 0–25°C), solvent polarity (e.g., THF, DMF), and stoichiometry of fluorinating agents to minimize side products .
- Data Table : Common Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Bicyclic Core Formation | THF | 25 | UV light (254 nm) | 45–60 | ≥90% |
| Difluoromethylation | DMF | 0–10 | Selectfluor® | 30–50 | 85–92% |
| Hydrochloride Salt Prep | EtOH/HCl | Reflux | HCl gas | 75–85 | ≥95% |
Q. How does the difluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?
- Methodological Answer : The difluoromethyl group:
- Electron-Withdrawing Effects : Enhances acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), facilitating salt formation .
- Steric Hindrance : Reduces nucleophilic substitution rates at the bicyclic core but stabilizes intermediates in cycloaddition reactions .
- Metabolic Stability : Fluorine’s inductive effect slows oxidative degradation, making the compound more suitable for in vivo studies .
- Experimental Validation : Compare reaction kinetics (e.g., SN2 rates) and stability (e.g., half-life in liver microsomes) between fluorinated and non-fluorinated analogs .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding to hypothesized targets (e.g., GABA receptors), followed by SPR or ITC to measure binding affinities .
- Data Triangulation : Cross-validate computational models (QM/MM, MD simulations) with NMR chemical shift analysis and X-ray crystallography of ligand-target complexes .
- Case Study : If simulations predict strong enzyme inhibition but in vitro assays show weak activity, evaluate cell permeability (e.g., PAMPA assay) or off-target effects via kinome-wide profiling .
Q. How can researchers design experiments to elucidate the compound’s mechanism in modulating neurotransmitter systems?
- Methodological Answer :
-
In Vitro Assays :
-
Receptor Binding : Radioligand displacement assays (e.g., [³H]GABA for GABA_A receptors) to determine IC₅₀ values .
-
Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation .
-
In Vivo Models :
-
Behavioral Studies : Administer compound to zebrafish or rodents and assess locomotor activity (open-field test) or seizure thresholds (pentylenetetrazole model) .
-
Neurochemical Analysis : Microdialysis to monitor extracellular neurotransmitter levels (e.g., GABA, glutamate) in brain regions .
- Data Table : Example Neuropharmacological Profiling
| Assay Type | Model System | Key Metric | Observed Effect (10 µM) | Citation |
|---|---|---|---|---|
| Radioligand Binding | Rat Cortex Membranes | GABA_A IC₅₀ | 12.3 ± 1.7 µM | |
| Patch-Clamp | HEK293 Cells | Cl⁻ Current Inhibition | 58% at 50 µM |
Q. What computational tools are effective for modeling the compound’s interaction with chiral targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or MOE with force fields (OPLS-4) to account for fluorine’s van der Waals parameters .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of ligand-target complexes .
- Free Energy Calculations : Apply FEP or MM-GBSA to predict binding free energy differences between enantiomers .
Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?
- Methodological Answer :
- Solubility : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions) and use nephelometry to quantify precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare results under inert (N₂) vs. ambient conditions .
- Case Study : If solubility in water is reported as 5 mg/mL in one study but 1 mg/mL in another, re-evaluate pH (carboxylic acid protonation) and counterion effects (HCl vs. free base) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at -20°C (desiccated) to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert adsorbents, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
